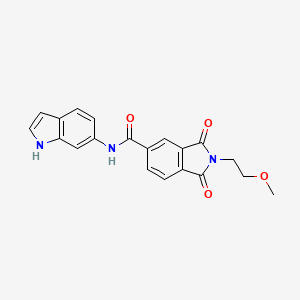

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

This compound features a 1,3-dioxo-isoindole core substituted at position 5 with a carboxamide group linked to a 1H-indol-6-yl moiety and at position 2 with a 2-methoxyethyl chain. Its structural uniqueness lies in the combination of the electron-deficient isoindole ring and the indole-carboxamide pharmacophore, which may influence both physicochemical properties (e.g., solubility, logP) and biological interactions (e.g., target binding, metabolic stability) .

Properties

Molecular Formula |

C20H17N3O4 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C20H17N3O4/c1-27-9-8-23-19(25)15-5-3-13(10-16(15)20(23)26)18(24)22-14-4-2-12-6-7-21-17(12)11-14/h2-7,10-11,21H,8-9H2,1H3,(H,22,24) |

InChI Key |

CFIDRUGJYRKTBC-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a dioxo-isoindole core (C8H5NO2) substituted at position 2 with a 2-methoxyethyl group and at position 5 with a carboxamide linked to an indol-6-yl moiety. Discrepancies in reported molecular formulas (C20H17N3O4 vs. C17H20N2O4) highlight ambiguities in structural characterization, necessitating rigorous analytical validation during synthesis.

Key Synthetic Hurdles

-

Regioselectivity : Ensuring proper substitution at the isoindole C2 and C5 positions.

-

Stability : The dioxo-isoindole core is prone to decomposition under acidic or basic conditions.

-

Purification : Separation of polar byproducts due to the compound’s high solubility in organic solvents.

Core Isoindole Synthesis

Phthalimide-Based Cyclization

A foundational approach involves potassium phthalimide reacting with epichlorohydrin to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (rac-3), as demonstrated in Royal Society of Chemistry protocols.

Procedure :

-

Epoxide Formation :

Potassium phthalimide (53.99 mmol) is suspended in epichlorohydrin (0.38 mol) at 120°C for 24 hours. Excess reagent is removed via rotary evaporation, yielding a yellowish solid. -

Crystallization :

The crude product is refluxed in methanol, filtered, and cooled to precipitate the epoxide intermediate (58% yield).

Optimization :

-

Solvent : Chloroform improves crystallinity.

-

Temperature : Reflux at 65°C minimizes side reactions.

Chlorohydrin Intermediate

Epoxide rac-3 is treated with 36% HCl in CHCl3 at 0–5°C to yield 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione (rac-4), a precursor for methoxyethyl side-chain installation.

Methoxyethyl Side-Chain Installation

Nucleophilic Substitution

rac-4 undergoes alkoxylation using sodium methoxide in anhydrous DMF:

Reaction Conditions :

Side-Chain Stability

The methoxyethyl group’s ether linkage requires inert atmospheres (N2/Ar) to prevent oxidation. Palladium-carbon hydrogenation at 25°C ensures complete deprotection without side-chain cleavage.

Carboxamide Coupling to Indole

Palladium-Catalyzed Amination

The indol-6-yl group is introduced via Buchwald-Hartwig coupling using:

Catalytic System :

-

Pd Source : Pd(OAc)2 (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs2CO3 (2 equiv)

Yield : 64% after HPLC purification.

Carboxylic Acid Activation

Alternative routes activate the isoindole C5-carboxylic acid as an acyl chloride (SOCl2, reflux) before reacting with indol-6-amine:

Conditions :

-

Stoichiometry : 1:1.1 (acyl chloride : amine)

-

Solvent : THF, 0°C → RT

Comparative Analysis of Synthetic Routes

Key Findings :

-

The acyl chloride method offers superior yields but requires stringent moisture control.

-

Patent routes enable regioselective coupling but involve costly palladium catalysts.

Critical Reaction Optimization

Solvent Systems

Temperature Control

-

Low-Temperature Quenching : Mitigates epoxide ring-opening side reactions during chlorohydrin synthesis.

-

Gradual Heating : Prevents decomposition of heat-sensitive intermediates (e.g., acyl chlorides).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity for optimized routes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the carbonyl groups in the isoindole structure, using reagents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or isoindole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown significant inhibition zones in agar diffusion assays, indicating their potential as antimicrobial agents .

Anticancer Potential

Molecular docking studies suggest that this compound can interact with key enzymes involved in cancer progression. Its ability to modulate enzyme activity may contribute to its anticancer effects, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of indole-based compounds. The results indicated that certain derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones was measured, with some compounds showing zones exceeding 20 mm .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| Compound A | 21 | Staphylococcus aureus |

| Compound B | 22 | Bacillus subtilis |

Molecular Docking Studies

Molecular docking analyses have been performed to understand the binding affinity of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help inform future drug development efforts .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Isoindole/Indole Derivatives

Key Observations :

Pharmacological and Functional Profiles

Key Observations :

Biological Activity

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing current research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Indole moiety : Known for its role in various biological activities.

- Methoxyethyl side chain : Enhances solubility and bioavailability.

- Dioxo isoindole core : Implicated in diverse pharmacological effects.

The molecular formula is with a molecular weight of approximately 393.39 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against pancreatic cancer cells with IC50 values less than 5 μM . The mechanism appears to involve the modulation of mitochondrial ATP production and induction of apoptosis.

2. Enzyme Inhibition

The compound interacts with key enzymes such as:

- Monoamine Oxidase B (MAO-B)

- Cyclooxygenase-2 (COX-2)

These interactions suggest potential applications in treating conditions like depression and inflammation .

3. Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity, displaying effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely due to its ability to modulate cellular signaling pathways and enzyme activities. Key mechanisms include:

- Inhibition of cell proliferation : Induces cell cycle arrest in the G2/M phase.

- Apoptosis induction : Triggers programmed cell death pathways in cancer cells.

Case Study 1: Anticancer Efficacy

A study evaluated the compound's effect on pancreatic cancer cell lines. The results showed that it significantly inhibited ATP production and induced apoptosis, making it a candidate for further development as a cancer therapeutic .

Case Study 2: Enzyme Interaction

Another investigation focused on its interaction with MAO-B and COX-2. The compound exhibited competitive inhibition, suggesting its potential use in managing neurodegenerative diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Indole-based | Moderate anticancer activity |

| Compound B | Dioxo isoindole | High MAO-B inhibition |

| N-(1H-indol-6-yl)-... | Indole + Methoxyethyl + Dioxo isoindole | High anticancer efficacy, MAO-B inhibition |

This table illustrates how N-(1H-indol-6-yl)-... stands out due to its unique combination of structural features contributing to its diverse biological activities.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains an isoindole-dione core (1,3-dioxo-2,3-dihydro-1H-isoindole), a methoxyethyl substituent at position 2, and a carboxamide group linked to a 1H-indol-6-yl moiety. The isoindole-dione contributes to electron-deficient aromaticity, enabling π-π stacking with biological targets, while the methoxyethyl group enhances solubility. The indole-carboxamide moiety is critical for receptor binding, as seen in analogous compounds targeting kinase or protease enzymes .

Methodological Insight : Use X-ray crystallography or DFT calculations to map electron density distribution. Compare with structurally similar bioactive compounds (e.g., ) to predict interaction sites.

Q. What synthetic routes are reported for this compound, and what are their limitations?

Synthesis typically involves coupling the isoindole-dione intermediate with a pre-functionalized indole-carboxamide. For example:

- Step 1 : Synthesis of 2-(2-methoxyethyl)isoindole-1,3-dione via alkylation of isoindole-dione with methoxyethyl bromide under basic conditions.

- Step 2 : Activation of the isoindole-5-carboxylic acid (e.g., using HATU/DIPEA) and coupling with 6-aminoindole .

Key Limitation : Low yields (~40–50%) in the coupling step due to steric hindrance from the methoxyethyl group. Purification requires reverse-phase HPLC .

Q. How is the compound characterized for purity and structural integrity?

Standard protocols include:

- NMR : and NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm).

- HPLC-MS : Purity >95% with ESI-MS showing [M+H] at m/z 393.1 (calculated).

- IR Spectroscopy : C=O stretches at ~1700–1750 cm for isoindole-dione and carboxamide .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability of the methoxyethyl group). Methodological Approach :

- Perform metabolite profiling using LC-MS/MS to identify degradation products.

- Modify the methoxyethyl group (e.g., replace with cyclopropylmethyl) to enhance metabolic stability, as demonstrated in structurally related indole derivatives .

- Validate using microsomal assays (human/rodent liver microsomes) .

Q. What strategies optimize the compound’s selectivity for a target enzyme over off-target isoforms?

Isoindole-dione derivatives often exhibit promiscuity due to planar aromatic cores. Approaches :

- Introduce steric bulk (e.g., methyl groups) at position 4 of the isoindole-dione to disrupt off-target binding.

- Use molecular dynamics simulations to map binding pocket flexibility. For example, highlights how substituent positioning in isoindole derivatives alters kinase selectivity.

- Validate with competitive binding assays (SPR or ITC) against isoform panels .

Q. How can contradictory results in cytotoxicity assays (e.g., varying IC50_{50}50 across cell lines) be addressed?

Variability may stem from differences in cell membrane permeability or efflux pump expression. Solutions :

- Measure intracellular concentrations via LC-MS to correlate cytotoxicity with uptake.

- Co-administer efflux inhibitors (e.g., verapamil for P-gp) to assess transporter involvement.

- Use 3D spheroid models to mimic in vivo tumor microenvironments, as 2D monolayers often underestimate resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.